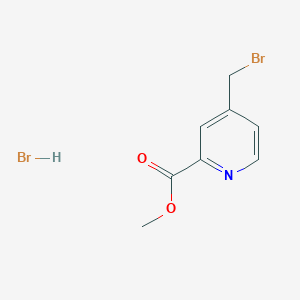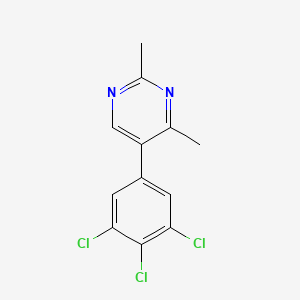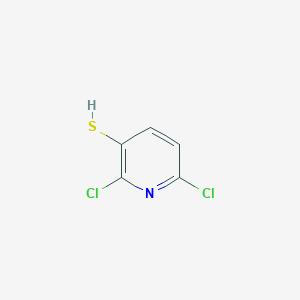
methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide, also known as 4-bromomethylpyridine-2-carboxylic acid methyl ester hydrobromide, is an organic compound that has been widely used in scientific research. It has been studied for its potential applications in a variety of fields, including chemistry, biochemistry, pharmacology, and medicine. This compound is a white crystalline powder that is soluble in water and other solvents. Its molecular formula is C7H8BrNO2 and its molecular weight is 246.07 g/mol.
Mécanisme D'action
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide acts as an inhibitor of certain enzymes and proteins. It binds to the active site of the enzyme or protein and blocks the activity of the enzyme or protein. This inhibition can lead to a variety of effects, depending on the enzyme or protein that is inhibited.
Biochemical and Physiological Effects
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is important for memory and learning. It has also been studied for its potential to act as a neurotransmitter modulator, which could be useful in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, it has been studied for its potential to act as an inhibitor of certain proteins, such as tyrosine kinase, which is important for cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has several advantages for use in laboratory experiments. It is relatively stable, which makes it easy to handle and store. It is also soluble in water and other solvents, which makes it easy to dissolve in solutions. Additionally, it is relatively inexpensive, which makes it an attractive option for use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is toxic and can be dangerous if inhaled or ingested. Additionally, it can react with other compounds, which can lead to unexpected results. Therefore, it is important to be familiar with the compound and its potential reactions before using it in laboratory experiments.
Orientations Futures
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has potential applications in a variety of fields, including chemistry, biochemistry, pharmacology, and medicine. Future research could focus on further exploring its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, and its potential to act as a neurotransmitter modulator. Additionally, research could focus on exploring its potential to act as an inhibitor of certain proteins, such as tyrosine kinase, and its potential to act as an inhibitor of certain cancer cells. Additionally, research could focus on exploring its potential to act as an inhibitor of certain bacteria and viruses. Finally, research could focus on exploring its potential to act as an inhibitor of certain hormones, such as insulin.
Méthodes De Synthèse
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide is synthesized through the reaction of methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromidelpyridine-2-carboxylic acid and methyl ester hydrobromide in an organic solvent. The reaction is carried out at a temperature of 100-110°C for 1-2 hours. The reaction yields a white crystalline powder that is soluble in water and other solvents.
Applications De Recherche Scientifique
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is important for memory and learning. It has also been studied for its potential to act as a neurotransmitter modulator, which could be useful in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, it has been studied for its potential to act as an inhibitor of certain proteins, such as tyrosine kinase, which is important for cell signaling.
Propriétés
IUPAC Name |
methyl 4-(bromomethyl)pyridine-2-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-4-6(5-9)2-3-10-7;/h2-4H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIZSEBHGRIVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)picolinate hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)






![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6600027.png)


![2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6600034.png)
